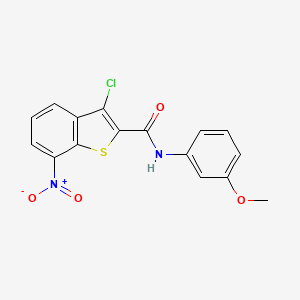![molecular formula C25H22N4O3 B4401474 N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide](/img/structure/B4401474.png)
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide
Vue d'ensemble
Description
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide, also known as ESI-09, is a small molecule inhibitor that has been shown to have potential therapeutic applications in a variety of diseases.
Mécanisme D'action
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide works by inhibiting the activity of specific signaling pathways in cells. Specifically, it blocks the activity of the transcription factor STAT3 by preventing its phosphorylation and activation. This leads to a reduction in the expression of genes that are involved in cell proliferation, survival, and inflammation. This compound also inhibits the activity of the NF-kB pathway by preventing the degradation of the inhibitor protein IkB, which leads to a reduction in the expression of genes that are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells. It has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, improve cognitive function, and reduce neuroinflammation. This compound has also been shown to inhibit the activity of specific enzymes, such as JAK2 and IKKβ, which are involved in signaling pathways that are important for cell proliferation and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. It also has a high potency and specificity for its target proteins, which makes it useful for studying specific signaling pathways in cells. However, one limitation of using this compound is that it may have off-target effects on other proteins or pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide. One area of interest is in the development of new analogs or derivatives of this compound that have improved potency or specificity for its target proteins. Another area of interest is in the evaluation of this compound in animal models of disease, to determine its efficacy and safety in vivo. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of the transcription factor STAT3. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activity of the NF-kB pathway. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-3-24(30)27-18-8-6-7-17(13-18)25(31)29-21-14-16(11-12-23(21)32-2)22-15-26-19-9-4-5-10-20(19)28-22/h4-15H,3H2,1-2H3,(H,27,30)(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZPGVPRCMVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2-benzyl-4-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401396.png)
![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4401399.png)
![N-(2,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401401.png)
![1-methyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B4401408.png)
![2-[4-(1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4401409.png)
![1-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4401416.png)
![4-{2-[2-(phenylthio)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4401417.png)
![4-[(ethylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4401426.png)
![3-benzyl-5-[(4-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4401442.png)
![1-{3-methoxy-4-[3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4401450.png)
![2-[(3,4-dimethoxybenzoyl)amino]-5-methylbenzoic acid](/img/structure/B4401472.png)
![1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4401476.png)
